An In-Depth Technical Guide to D-Mannuronic Acid: Chemical Structure, Properties, and Biological Activity
An In-Depth Technical Guide to D-Mannuronic Acid: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannuronic acid, a hexuronic acid derived from D-mannose, is a fundamental carbohydrate monomer with significant biological and commercial importance. It is a primary constituent of alginate, a polysaccharide abundant in the cell walls of brown algae (Phaeophyceae), and is also found in some bacterial capsular polysaccharides[1][2]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of D-Mannuronic acid, with a focus on its role as a modulator of innate immune signaling pathways. Detailed experimental protocols for its synthesis, isolation, and characterization are also presented to support further research and development.
Chemical Structure and Identification
D-Mannuronic acid can exist in both a linear (aldehydo) form and a cyclic pyranose form, with the latter being the predominant structure.
Table 1: Chemical Identifiers for D-Mannuronic Acid
| Identifier | Value | Reference |
| IUPAC Name | (2S,3S,4S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | [3] |
| (aldehydo-D-manno-hexuronic acid) | ||
| SMILES String | C(=O)--INVALID-LINK--O)O)O)O">C@HO | |
| InChI Key | AEMOLEFTQBMNLQ-VANFPWTGSA-N | [3] |
Physicochemical Properties
The physicochemical properties of D-Mannuronic acid are crucial for its biological function and application in various fields.
Table 2: Physicochemical Properties of D-Mannuronic Acid
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₇ | [4] |
| Molecular Weight | 194.14 g/mol | [3][4][5] |
| pKa (Strongest Acidic) | ~3.21 | [4] |
| Solubility | Soluble in water (predicted: ~295.0 mg/mL) and DMSO. | [4][6] |
| Polar Surface Area | 127.45 Ų | [4] |
| Hydrogen Bond Donors | 5 | [4] |
| Hydrogen Bond Acceptors | 7 | [4] |
| LogP | -2.3 to -2.6 | [4] |
Biological Activity: Modulation of Toll-Like Receptor Signaling
Recent research has highlighted the role of β-D-mannuronic acid (often referred to as M2000 in research literature) as a novel non-steroidal anti-inflammatory drug (NSAID) with immunosuppressive properties[7][8]. Its mechanism of action involves the antagonism of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), key pattern recognition receptors of the innate immune system.
Toll-Like Receptor 4 (TLR4) Signaling Pathway
TLR4 is renowned for its recognition of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon activation, TLR4 initiates two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway[3][9][10]. β-D-mannuronic acid has been shown to inhibit the downstream signaling of TLR4[11].
Toll-Like Receptor 2 (TLR2) Signaling Pathway
TLR2 forms heterodimers with TLR1 or TLR6 to recognize a variety of microbial components, including lipoproteins and peptidoglycan. Its downstream signaling is primarily mediated through the MyD88-dependent pathway, leading to the activation of NF-κB and the production of pro-inflammatory cytokines. β-D-mannuronic acid has been demonstrated to inhibit this signaling cascade[11].
Experimental Protocols
Synthesis of D-Mannuronic Acid from D-Mannose
This protocol outlines a multi-step chemical synthesis of a protected form of D-mannuronic acid, 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid, from D-mannose[4].
Step 1: Synthesis of 1,2,3,4-tetra-O-acetyl-6-O-triphenylmethyl-β-D-mannopyranose
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To a stirred solution of D-mannose (1.00 equivalent) in anhydrous pyridine, add trityl chloride (1.03 equivalents) under a nitrogen atmosphere.
-
Heat the reaction mixture to 50 °C and stir for 3 hours.
-
Cool the solution to room temperature and then place it in an ice bath.
-
Add acetic anhydride (B1165640) via a dropping funnel over 30 minutes.
-
Pour the reaction mixture onto ice and stir vigorously for 1.5 hours to precipitate the product.
-
Collect the white solid by filtration, wash with ice-cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization.
Step 2: Synthesis of 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose
-
Dissolve the 6-O-tritylated, per-acetylated mannose derivative from Step 1 in a suitable solvent.
-
Add a 33% solution of HBr in acetic acid. A precipitate of trityl bromide should form almost immediately.
-
Halt the reaction promptly to prevent acyl migration.
-
Work up the reaction mixture to isolate the 1,2,3,4-tetra-O-acetyl-β-D-mannopyranose as a white solid.
Step 3: Synthesis of 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid
-
The primary alcohol at the C-6 position is oxidized to a carboxylic acid using a TEMPO-based oxidation.
-
Upon completion, perform an appropriate aqueous work-up to isolate the final product, 1,2,3,4-tetra-O-acetyl-β-D-mannuronic acid.
Isolation of D-Mannuronic Acid from Brown Seaweed
This protocol provides a general method for the extraction of alginate from brown seaweed, from which D-mannuronic acid can be obtained by hydrolysis[12][13].
-
Pre-treatment of Seaweed: Thoroughly wash the collected seaweed with fresh water to remove impurities. Dry the seaweed at 60°C to a constant weight and then mill it into a fine powder[12].
-
Acid Pre-treatment: Stir the seaweed powder in 0.1 M HCl at room temperature for approximately 30 minutes to convert insoluble alginate salts into alginic acid[12][13].
-
Alginate Extraction: After washing the acid-treated powder with deionized water, extract the alginate by stirring the biomass in a sodium carbonate solution[12].
-
Separation: Separate the viscous sodium alginate solution from the solid residue by centrifugation or filtration[12].
-
Precipitation: Precipitate the alginate from the solution by adding ethanol (B145695) or a calcium chloride solution[12].
-
Purification and Drying: Wash the precipitated alginate with ethanol and dry at 60°C[12].
-
Hydrolysis: Subject the purified alginate to controlled acid hydrolysis (e.g., with trifluoroacetic acid) to break it down into its constituent monosaccharides[14].
-
Chromatographic Purification: Isolate D-mannuronic acid from the hydrolysate using a combination of size-exclusion and anion-exchange chromatography[14].
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of D-Mannuronic acid[14].
Sample Preparation:
-
Dissolve 5-10 mg of the purified D-Mannuronic acid sample in approximately 0.5 mL of deuterium (B1214612) oxide (D₂O)[14].
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed[14].
Expected ¹H NMR Chemical Shifts:
While specific chemical shifts can vary depending on the experimental conditions, the anomeric proton (H-1) of mannuronic acid residues typically resonates in the downfield region of the spectrum.
Expected ¹³C NMR Chemical Shifts:
The carbon spectrum will show six distinct signals corresponding to the six carbon atoms of the mannuronic acid ring. The carboxyl carbon (C-6) will appear in the most downfield region.
Conclusion
D-Mannuronic acid is a versatile and biologically active monosaccharide with significant potential in the fields of drug development and biomaterials. Its ability to modulate the innate immune response through the antagonism of TLR2 and TLR4 signaling pathways presents exciting opportunities for the development of novel anti-inflammatory and immunosuppressive therapies. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of this important carbohydrate.
References
- 1. Frontiers | Beyond MyD88 and TRIF Pathways in Toll-Like Receptor Signaling [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. An Update on Toll-like Receptor 2, Its Function and Dimerization in Pro- and Anti-Inflammatory Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Direct Preparation of Alginate Oligosaccharides from Brown Algae by an Algae-Decomposing Alginate Lyase AlyP18 from the Marine Bacterium Pseudoalteromonas agarivorans A3 [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Toll-like receptor - Wikipedia [en.wikipedia.org]
- 11. Toll-like receptor downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
